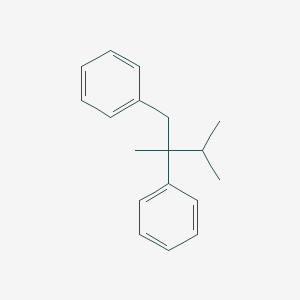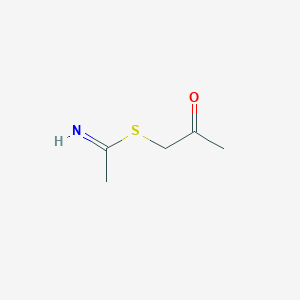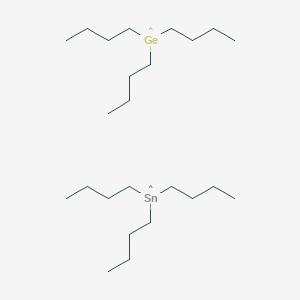![molecular formula C17H23N B14205431 1-[(1R)-1-Phenylethyl]-1,2,3,4,6,7,8,8a-octahydroquinoline CAS No. 828252-62-6](/img/structure/B14205431.png)
1-[(1R)-1-Phenylethyl]-1,2,3,4,6,7,8,8a-octahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1R)-1-Phenylethyl]-1,2,3,4,6,7,8,8a-octahydroquinoline is a chemical compound that belongs to the class of octahydroquinolines These compounds are characterized by their bicyclic structure, which includes a quinoline ring system that is fully saturated
Métodos De Preparación
The synthesis of 1-[(1R)-1-Phenylethyl]-1,2,3,4,6,7,8,8a-octahydroquinoline can be achieved through several synthetic routes. One common method involves the catalytic hydrogenation of quinoline derivatives in the presence of a chiral catalyst to ensure the correct stereochemistry. The reaction conditions typically include high pressure and temperature to facilitate the hydrogenation process. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.
Análisis De Reacciones Químicas
1-[(1R)-1-Phenylethyl]-1,2,3,4,6,7,8,8a-octahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives. Common reagents for this reaction include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further saturate the compound or modify the phenylethyl group. Sodium borohydride is a typical reducing agent used.
Substitution: The phenylethyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the phenylethyl moiety.
Aplicaciones Científicas De Investigación
1-[(1R)-1-Phenylethyl]-1,2,3,4,6,7,8,8a-octahydroquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-[(1R)-1-Phenylethyl]-1,2,3,4,6,7,8,8a-octahydroquinoline involves its interaction with specific molecular targets. For instance, its derivatives may inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application. Research is ongoing to elucidate these mechanisms in greater detail.
Comparación Con Compuestos Similares
1-[(1R)-1-Phenylethyl]-1,2,3,4,6,7,8,8a-octahydroquinoline can be compared with other similar compounds, such as:
1-Phenylethyl-1,2,3,4-tetrahydroquinoline: This compound has a similar structure but lacks full saturation of the quinoline ring.
1-Phenylethyl-quinoline: This compound has an unsaturated quinoline ring and different chemical properties.
The uniqueness of this compound lies in its fully saturated ring system and the presence of the phenylethyl group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
828252-62-6 |
|---|---|
Fórmula molecular |
C17H23N |
Peso molecular |
241.37 g/mol |
Nombre IUPAC |
1-[(1R)-1-phenylethyl]-3,4,6,7,8,8a-hexahydro-2H-quinoline |
InChI |
InChI=1S/C17H23N/c1-14(15-8-3-2-4-9-15)18-13-7-11-16-10-5-6-12-17(16)18/h2-4,8-10,14,17H,5-7,11-13H2,1H3/t14-,17?/m1/s1 |
Clave InChI |
XJBZSBNOHKEMCE-XPCCGILXSA-N |
SMILES isomérico |
C[C@H](C1=CC=CC=C1)N2CCCC3=CCCCC32 |
SMILES canónico |
CC(C1=CC=CC=C1)N2CCCC3=CCCCC32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Glycine, N-[1-oxo-3-[3-(trifluoromethyl)phenyl]-2-propenyl]-](/img/structure/B14205361.png)
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-nitrophenyl)-](/img/structure/B14205363.png)
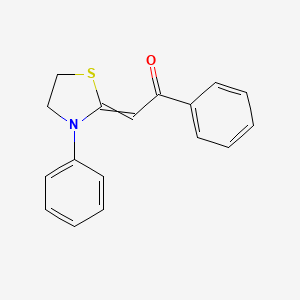
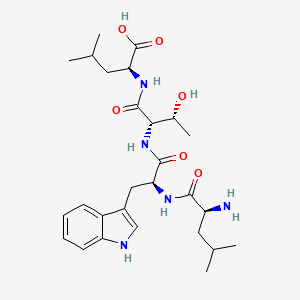
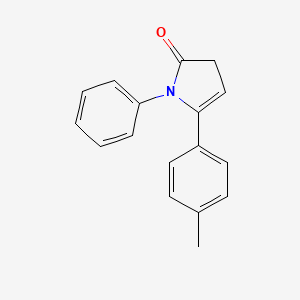
![3-Ethyl-6,6-dimethyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14205374.png)
![4-[(6-Bromohexyl)oxy]-4'-fluoro-1,1'-biphenyl](/img/structure/B14205383.png)
![5-Methyl-6-thia-4-azaspiro[2.4]hept-4-ene](/img/structure/B14205389.png)
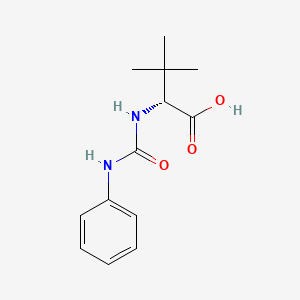
![[4-(4-Hexylcyclohexyl)phenyl]thiourea](/img/structure/B14205407.png)
![2,2,6,6-Tetramethyl-1-[(3-phenylacryloyl)oxy]piperidine](/img/structure/B14205420.png)
